molecular formula C16H16O3S B13441478 Tiaprofenic Acid Ethyl Ester

Tiaprofenic Acid Ethyl Ester

Cat. No.: B13441478
M. Wt: 288.4 g/mol
InChI Key: QEAPFNKKTWXFDJ-UHFFFAOYSA-N
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Description

Tiaprofenic Acid Ethyl Ester is a derivative of tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) used to manage inflammation and pain, particularly in conditions like rheumatoid arthritis and osteoarthritis . As an ester, it is formed by the reaction of tiaprofenic acid with ethanol, resulting in a compound that retains the therapeutic properties of the parent acid while potentially offering different pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiaprofenic Acid Ethyl Ester typically involves the esterification of tiaprofenic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester . The general reaction can be represented as follows:

Tiaprofenic Acid+EthanolH2SO4Tiaprofenic Acid Ethyl Ester+Water\text{Tiaprofenic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Tiaprofenic Acid+EthanolH2​SO4​​Tiaprofenic Acid Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of tiaprofenic acid to its ethyl ester, and the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen Ethyl Ester: Another ester derivative of a common NSAID, used for similar anti-inflammatory and analgesic purposes.

    Naproxen Ethyl Ester: An ester derivative of naproxen, also used for pain and inflammation management.

    Ketoprofen Ethyl Ester: An ester form of ketoprofen, used for its anti-inflammatory properties.

Uniqueness

Tiaprofenic Acid Ethyl Ester is unique in its specific molecular structure, which includes a thiophene ring, distinguishing it from other NSAID esters that typically contain benzene rings. This structural difference may influence its pharmacokinetic properties and its interaction with biological targets .

Biological Activity

Tiaprofenic acid ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class, commonly utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by various studies and data.

This compound is a chiral compound, with its S-enantiomer being primarily responsible for its therapeutic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-1 and COX-2, tiaprofenic acid reduces inflammation and alleviates pain associated with various conditions, particularly in rheumatic diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a bioavailability of approximately 90% . The drug exhibits extensive plasma protein binding, primarily to albumin. The elimination half-life ranges from 3 to 6 hours, and it undergoes significant hepatic metabolism to form glucuronide conjugates, which are primarily excreted via urine .

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~90%
Half-life3-6 hours
Protein BindingHigh (extensive)
MetabolismHepatic (glucuronidation)
ExcretionUrinary (60% as conjugates)

Clinical Efficacy

Tiaprofenic acid has been evaluated in various clinical studies for its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. A multicenter trial involving 1,186 patients demonstrated significant improvements in pain intensity and functionality when treated with tiaprofenic acid at a dosage of 600 mg daily .

Case Study Insights

  • Rheumatoid Arthritis : In comparative studies with other NSAIDs, tiaprofenic acid showed similar efficacy in reducing morning stiffness and pain intensity while being generally well-tolerated .
  • Osteoarthritis : A large-scale study indicated that tiaprofenic acid did not contribute to cartilage degradation, contrasting with some other NSAIDs like indomethacin .

Safety Profile

The safety profile of tiaprofenic acid is comparable to other NSAIDs, with gastrointestinal side effects being the most commonly reported adverse events. However, the incidence of severe side effects appears lower than that associated with indomethacin . Notably, a study found that only 20% of patients experienced mild side effects during treatment .

Table 2: Adverse Events Reported

Side EffectIncidence (%)
Gastrointestinal IssuesCommon
Mild Side Effects~20%
Severe ReactionsRare

Properties

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 2-(5-benzoylthiophen-2-yl)propanoate

InChI

InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

QEAPFNKKTWXFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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